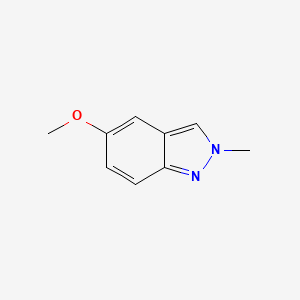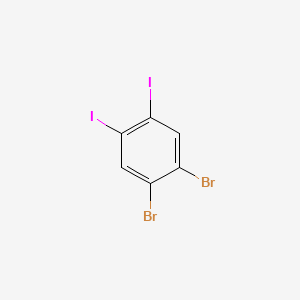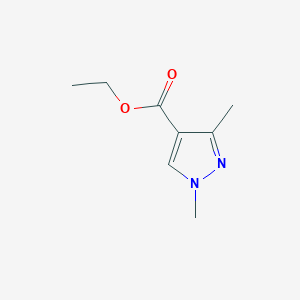
5-Metoxi-2-metil-2H-indazol
Descripción general
Descripción
5-Methoxy-2-methyl-2H-indazole is a heterocyclic compound with the molecular formula C9H10N2O It belongs to the indazole family, which is characterized by a fused benzene and pyrazole ring system
Aplicaciones Científicas De Investigación
5-Methoxy-2-methyl-2H-indazole has several applications in scientific research:
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry for the formation of metal complexes.
Biology
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Medicine
Anticancer Research: Studied for its potential cytotoxic effects against cancer cell lines.
Antimicrobial Agents: Explored for its antibacterial and antifungal properties.
Industry
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
It’s known that indazole derivatives, which 5-methoxy-2-methyl-2h-indazole is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One study has shown that an indazol-3-ol derivative strongly inhibited the oxidation of arachidonic acid, a process catalyzed by 5-lipoxygenase . This suggests that 5-Methoxy-2-methyl-2H-indazole might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with indazole derivatives , it’s plausible that 5-Methoxy-2-methyl-2H-indazole could influence multiple pathways. For instance, the inhibition of the oxidation of arachidonic acid suggests a potential impact on the arachidonic acid metabolic pathway .
Result of Action
The inhibition of the oxidation of arachidonic acid suggests that it could potentially modulate inflammatory responses .
Análisis Bioquímico
Biochemical Properties
5-Methoxy-2-methyl-2H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This interaction suggests that 5-Methoxy-2-methyl-2H-indazole may have anti-inflammatory properties. Additionally, it has been shown to interact with cyclooxygenase-2 (COX-2), inhibiting the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in osteoarthritis cartilage .
Cellular Effects
5-Methoxy-2-methyl-2H-indazole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with COX-2 and 5-lipoxygenase suggests that it may play a role in modulating inflammatory responses in cells. By inhibiting the production of inflammatory mediators such as PGE2 and TNF-α, 5-Methoxy-2-methyl-2H-indazole can potentially reduce inflammation and associated cellular damage . Furthermore, its effects on matrix metalloproteinase-13 (MMP-13) indicate a potential role in regulating extracellular matrix remodeling and tissue repair.
Molecular Mechanism
The molecular mechanism of 5-Methoxy-2-methyl-2H-indazole involves its binding interactions with specific enzymes and proteins. By inhibiting 5-lipoxygenase, it prevents the formation of pro-inflammatory leukotrienes from arachidonic acid . Additionally, its interaction with COX-2 leads to the inhibition of prostaglandin synthesis, further reducing inflammation . These binding interactions highlight the compound’s potential as an anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-2-methyl-2H-indazole have been observed to change over time. The compound’s stability and degradation are crucial factors in determining its long-term effects on cellular function. Studies have shown that 5-Methoxy-2-methyl-2H-indazole maintains its stability under controlled conditions, allowing for consistent results in in vitro and in vivo experiments . Long-term exposure to the compound has demonstrated sustained anti-inflammatory effects, with minimal degradation observed over extended periods.
Dosage Effects in Animal Models
The effects of 5-Methoxy-2-methyl-2H-indazole vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory activity without noticeable adverse effects . At higher doses, potential toxic effects may arise, including gastrointestinal disturbances and hepatotoxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
5-Methoxy-2-methyl-2H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound undergoes metabolic transformations, including hydroxylation and demethylation, which can affect its bioavailability and efficacy . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
Within cells and tissues, 5-Methoxy-2-methyl-2H-indazole is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity . Understanding the transport mechanisms is essential for predicting the compound’s distribution and potential therapeutic targets.
Subcellular Localization
The subcellular localization of 5-Methoxy-2-methyl-2H-indazole plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst. For 5-Methoxy-2-methyl-2H-indazole, the starting materials might include 5-methoxyphenylhydrazine and a suitable methyl ketone.
Reaction Conditions:
Catalyst: Acidic conditions, such as hydrochloric acid or sulfuric acid.
Solvent: Methanol or ethanol.
Temperature: Reflux conditions are often employed to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 5-Methoxy-2-methyl-2H-indazole would likely involve optimization of the Fischer indole synthesis for scale-up. This includes:
Continuous flow reactors: to maintain consistent reaction conditions.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-2-methyl-2H-indazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: 5-Methoxy-2-methylindazole-3-carboxylic acid.
Reduction: 5-Methoxy-2-methyl-2H-indazole-3-amine.
Substitution: 5-Methoxy-2-methyl-3-bromo-2H-indazole.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2H-indazole: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxyindazole: Similar structure but without the methyl group at the 2-position.
2-Methylindazole: Similar to 5-Methoxy-2-methyl-2H-indazole but without the methoxy group.
Uniqueness
5-Methoxy-2-methyl-2H-indazole is unique due to the presence of both the methoxy and methyl groups, which can influence its electronic properties and reactivity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Propiedades
IUPAC Name |
5-methoxy-2-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-7-5-8(12-2)3-4-9(7)10-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHPLDTVLLYJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454944 | |
| Record name | 5-Methoxy-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
541539-88-2 | |
| Record name | 5-Methoxy-2-methyl-2H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541539-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate](/img/structure/B1631283.png)













